N-benzyl-2-hydroxy-2-phenylacetamide
Overview
Description
N-benzyl-2-hydroxy-2-phenylacetamide is a chemical compound that has gained significant attention in recent years due to its potential application in scientific research. It is a member of the amide family and is commonly referred to as N-benzylphenylglycinol. This compound has been studied for its various biochemical and physiological effects, including its mechanism of action, advantages, and limitations for lab experiments. In
Scientific Research Applications
Microwave-Assisted Alkylation
N-Benzyl-2-hydroxy-2-phenylacetamide has been studied in the context of microwave-assisted alkylation. Research by Mijin et al. (2008) investigated the benzylation of N-phenyl-2-phenylacetamide using benzyl chloride under microwave irradiation in a solvent-free system. The study found that the N-product, similar to N-benzyl-2-hydroxy-2-phenylacetamide, was the main product under these conditions, providing insights into the efficiency and product distribution of microwave-assisted synthetic reactions (Mijin, Prascevic, & Petrović, 2008).
Pharmacological Properties
Khalil (2006) explored the pharmacological properties of N-benzyl-2-phenylacetamide, derived from the stems of Salvadora persica. This compound exhibited significant inhibitory effects on human collagen-induced platelet aggregation and showed moderate antibacterial activity against Escherichia coli. Such findings indicate its potential in developing treatments for conditions related to platelet aggregation and bacterial infections (Khalil, 2006).
Role in Synthesis of Antimicrobial Agents
Ertan et al. (2007) synthesized a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives, including N-benzyl-2-hydroxy-2-phenylacetamide, to evaluate their antimicrobial activities. These compounds showed a broad spectrum of activity against various microorganisms, highlighting the role of N-benzyl-2-hydroxy-2-phenylacetamide derivatives in developing new antimicrobial agents (Ertan et al., 2007).
Nickel-Catalyzed Aminocarbonylation
Wang et al. (2020) described a nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides to yield α-substituted phenylacetamide. This research contributes to the field of synthetic chemistry, showing the potential of using N-benzyl-2-hydroxy-2-phenylacetamide in complex chemical transformations. The study emphasizes the role of phenylacetamides, including N-benzyl-2-hydroxy-2-phenylacetamide, as versatile feedstocks in synthetic chemistry, particularly in the context of drug molecules and natural products (Wang et al., 2020).
Development of Anticonvulsants and Analgesics
Research on N-benzyl-2-hydroxy-2-phenylacetamide derivatives has also been conducted in the field of neuropharmacology. For instance, Bezençon et al. (2017) reported the discovery and characterization of N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives as potent, selective T-type calcium channel blockers. These compounds, including variations of N-benzyl-2-hydroxy-2-phenylacetamide, were investigated for their potential as drug candidates for treating generalized epilepsies, showcasing their significance in developing new treatments for neurological disorders (Bezençon et al., 2017).
Chemical Structure Analysis
The chemical structure and properties of compounds related to N-benzyl-2-hydroxy-2-phenylacetamide have been a subject of study. For example, Marinova et al. (2022) examined the crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, providing valuable insights into the molecular arrangement and interactions of such compounds. This research contributes to the understanding of the physical and chemical properties of N-benzyl-2-hydroxy-2-phenylacetamide and related compounds (Marinova et al., 2022).
properties
IUPAC Name |
N-benzyl-2-hydroxy-2-phenylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-14(13-9-5-2-6-10-13)15(18)16-11-12-7-3-1-4-8-12/h1-10,14,17H,11H2,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBKIPKCSOHKOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20278724 | |
Record name | N-Benzyl-2-hydroxy-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20278724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4410-32-6 | |
Record name | N-Benzylmandelamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4410-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 9520 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004410326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC9520 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9520 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzyl-2-hydroxy-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20278724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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